molecular formula C8H11NO B181487 2-Ethyl-6-methoxypyridine CAS No. 199273-56-8

2-Ethyl-6-methoxypyridine

Cat. No. B181487
M. Wt: 137.18 g/mol
InChI Key: QORIWACGFMMFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methoxypyridine is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol. It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

While specific synthesis methods for 2-Ethyl-6-methoxypyridine were not found, related compounds such as 2-methoxypyridine have been used in the synthesis of new bent-shaped luminescent mesogens . Additionally, 2-methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-methoxypyridine consists of a pyridine ring with an ethyl group attached to the second carbon and a methoxy group attached to the sixth carbon .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-6-methoxypyridine were not found, related compounds have been used in various chemical reactions. For instance, 2-methoxypyridine has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

2-Ethyl-6-methoxypyridine has a molecular weight of 137.18 g/mol. Additional physical and chemical properties such as boiling point, melting point, vapor pressure, water solubility, and more can be found on ChemSpider .

Scientific Research Applications

Summary of the Application

The goal of this study was to evaluate 2-methoxypyridine as a cationic thymidine mimic in the A-T base pair . The development of nucleic acid base pair analogues that use new modes of molecular recognition is important for fundamental research and practical applications .

Methods of Application or Experimental Procedures

DNA and peptide nucleic acid (PNA) sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .

Results or Outcomes

Introduction of the 2-methoxypyridine nucleobase caused a loss of thermal stability by 10°C in DNA-DNA duplexes and 20°C in PNA-DNA duplexes over a range of mildly acidic to neutral pH . Despite the decrease in thermal stability, the NMR structural studies showed that the 2-methoxypyridine-A formed the expected protonated base pair at pH 4.3 .

2. Synthesis of 2-Pyridones

Summary of the Application

2-Pyridone and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .

Methods of Application or Experimental Procedures

The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .

Results or Outcomes

A novel synthesis of amino-substituted-2-pyridone has been reported . This reaction was carried out using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .

3. Synthesis of Biologically Active Molecule with 2-Pyridone Scaffold

Summary of the Application

A group of researchers were seeking to design a structure with anti-thrombin activity . This goal led them to a molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .

Methods of Application or Experimental Procedures

The synthesis of this biologically active molecule involved a series of chemical reactions .

Results or Outcomes

The molecule with a 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .

4. Synthesis of 1,5-di(hetero)arylpyridin-2(1H)-ones

Summary of the Application

1,5-di(hetero)arylpyridin-2(1H)-ones are biological compounds with wide applications .

Methods of Application or Experimental Procedures

A Suzuki–Miyaura cross-coupling was performed, followed by a basic hydrolysis, and finally, a Cu-catalysis and C–N bond forming afforded products in good yields .

Results or Outcomes

The reaction succeeded in producing 1,5-di(hetero)arylpyridin-2(1H)-ones in good yields .

5. Synthesis of 2-Pyridone Using Microwave and Palladium Catalyst

Summary of the Application

A novel synthesis of amino-substituted-2-pyridone has been reported . This reaction was carried out using a palladium catalyst under microwave irradiation .

Methods of Application or Experimental Procedures

The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . The reaction was carried out using a palladium catalyst under microwave irradiation .

Results or Outcomes

The reaction succeeded in producing 2-pyridones in good-to-high yields .

6. Synthesis of Biologically Active Molecule with Anti-Thrombin Activity

Summary of the Application

A group of researchers were seeking to design a structure with anti-thrombin activity . This goal led them to a molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .

Methods of Application or Experimental Procedures

The synthesis of this biologically active molecule involved a series of chemical reactions .

Results or Outcomes

The molecule with a 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .

properties

IUPAC Name

2-ethyl-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIWACGFMMFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methoxypyridine

Synthesis routes and methods

Procedure details

step 2—A mixture of 22 (1.95 g) and Pd/C (10% wt. on carbon, 50 mg) in EtOAc (15 mL) and EtOH (15 mL) at RT was stirred under 1 atmosphere of H2 for 45 min. The catalyst was filtered off and the filtrate was concentrated. The crude residue was purified by SiO2 chromatography eluting with a EtOAc/hexane gradient (0 to 5% EtOAc) to afford 560 mg of 2-ethyl-6-methoxypyridine (26) as a colorless oil.
Name
22
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Ethyl-6-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Ethyl-6-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-Ethyl-6-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-6-methoxypyridine

Citations

For This Compound
1
Citations
D Wu, M Liu, Z Li, M Dang, X Liu, J Li… - Heterocyclic …, 2019 - degruyter.com
A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry and elemental analysis. The …
Number of citations: 10 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.